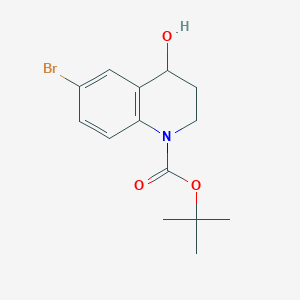
tert-Butyl 6-bromo-4-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-bromo-4-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate: is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-bromo-4-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromoquinoline and tert-butyl acetoacetate.
Reaction Steps:
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and catalysts to increase yield and purity. Common techniques include batch and continuous flow synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like Pd/C (Palladium on carbon) with hydrogen gas.
Substitution: Reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of 4-keto-quinoline derivatives.
Reduction: Formation of 6-hydroxy-quinoline derivatives.
Substitution: Formation of 6-substituted-quinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial: Potential antimicrobial properties against bacteria and fungi.
Anticancer: Investigated for anticancer activity due to its ability to interact with DNA.
Medicine
Drug Development: Used as a scaffold for developing new pharmaceuticals.
Diagnostics: Potential use in diagnostic imaging.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of tert-Butyl 6-bromo-4-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-hydroxyquinoline: Lacks the tert-butyl ester group.
tert-Butyl 4-hydroxyquinoline-1(2H)-carboxylate: Lacks the bromo group.
6-Bromoquinoline: Lacks the hydroxy and tert-butyl ester groups.
Uniqueness
tert-Butyl 6-bromo-4-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate: is unique due to the presence of all three functional groups (bromo, hydroxy, and tert-butyl ester), which may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H18BrNO3 |
|---|---|
Molecular Weight |
328.20 g/mol |
IUPAC Name |
tert-butyl 6-bromo-4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(18)16-7-6-12(17)10-8-9(15)4-5-11(10)16/h4-5,8,12,17H,6-7H2,1-3H3 |
InChI Key |
NPGBFALNXDXURB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2=C1C=CC(=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 6-(4-bromophenyl)-8-oxo-2,5,7-triazaspiro[3.4]oct-5-ene-2-carboxylate](/img/structure/B12985383.png)
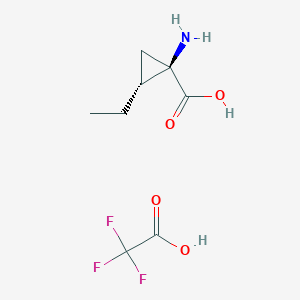
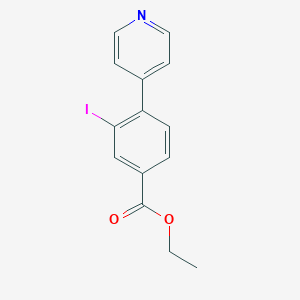
![Ethyl (R)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B12985392.png)
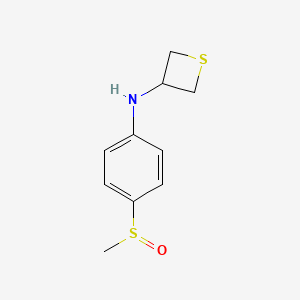
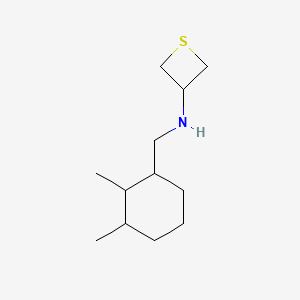
![Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate](/img/structure/B12985414.png)
![3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12985428.png)
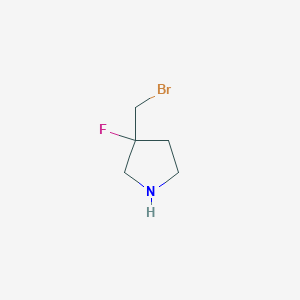
![2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B12985436.png)
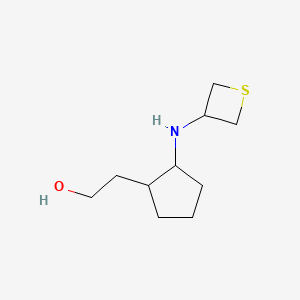

![5,8-Dichloropyrimido[4,5-d]pyridazine](/img/structure/B12985458.png)
